N-(furan-2-ylmethyl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide
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Overview
Description
“N-(furan-2-ylmethyl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide” is a synthetic organic compound that features a furan ring, a methoxyphenyl group, and a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(furan-2-ylmethyl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide” typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the furan-2-ylmethyl intermediate: This can be achieved by reacting furan with a suitable alkylating agent under basic conditions.
Synthesis of the 4-(4-methoxyphenyl)tetrahydro-2H-pyran intermediate: This step may involve the cyclization of a precursor molecule containing the methoxyphenyl group.
Coupling of the intermediates: The final step involves coupling the furan-2-ylmethyl intermediate with the 4-(4-methoxyphenyl)tetrahydro-2H-pyran intermediate using a coupling reagent such as carbodiimide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
“N-(furan-2-ylmethyl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide” can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring could yield furan-2-carboxylic acid derivatives, while reduction could yield tetrahydrofuran derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with applications in drug discovery.
Medicine: As a potential therapeutic agent for the treatment of various diseases.
Industry: As a precursor for the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of “N-(furan-2-ylmethyl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide” would depend on its specific application. In medicinal chemistry, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved would depend on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(furan-2-ylmethyl)-4-(4-hydroxyphenyl)tetrahydro-2H-pyran-4-carboxamide
- N-(furan-2-ylmethyl)-4-(4-chlorophenyl)tetrahydro-2H-pyran-4-carboxamide
- N-(furan-2-ylmethyl)-4-(4-nitrophenyl)tetrahydro-2H-pyran-4-carboxamide
Uniqueness
“N-(furan-2-ylmethyl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide” is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s binding affinity to molecular targets.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-(4-methoxyphenyl)oxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-21-15-6-4-14(5-7-15)18(8-11-22-12-9-18)17(20)19-13-16-3-2-10-23-16/h2-7,10H,8-9,11-13H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAOVZZYAAMFIDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)C(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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